molecular formula C7H6F3N3O B13648985 N-Hydroxy-4-(trifluoromethyl)picolinimidamide

N-Hydroxy-4-(trifluoromethyl)picolinimidamide

Cat. No.: B13648985
M. Wt: 205.14 g/mol
InChI Key: CDINOYSSYODWGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(trifluoromethyl)picolinimidamide typically involves the reaction of 4-(trifluoromethyl)picolinic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as carbodiimide to facilitate the formation of the imidamide structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(trifluoromethyl)picolinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amine derivatives, and substituted picolinimidamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Hydroxy-4-(trifluoromethyl)picolinimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The hydroxyl group and the trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)picolinic acid
  • N-Hydroxy-4-methylpicolinimidamide
  • N-Hydroxy-4-chloropicolinimidamide

Uniqueness

N-Hydroxy-4-(trifluoromethyl)picolinimidamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

N'-hydroxy-4-(trifluoromethyl)pyridine-2-carboximidamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-12-5(3-4)6(11)13-14/h1-3,14H,(H2,11,13)

InChI Key

CDINOYSSYODWGB-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C=C1C(F)(F)F)/C(=N/O)/N

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C(=NO)N

Origin of Product

United States

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